REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]([CH:12]=[CH2:13])[CH2:10][OH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].CC(C)=[O:16].OS(O)(=O)=O.O=[Cr](=O)=O.[Na+].[I-]>CC(C)=O>[C:1]([O:5][C:6]([NH:8][CH:9]([CH:12]=[CH2:13])[C:10]([OH:16])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3,4.5|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred for 3 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess Jones reagent was quenched by addition of i-PrOH
|
Type
|
CUSTOM
|
Details
|
The acetone and i-PrOH were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into saturated aqueous Na2CO3 solution
|
Type
|
EXTRACTION
|
Details
|
Acidification of the aqueous phase to pH 4 with acetic acid followed by extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave Boc-protected vinylglycine (44 mg, 82%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]([CH:12]=[CH2:13])[CH2:10][OH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].CC(C)=[O:16].OS(O)(=O)=O.O=[Cr](=O)=O.[Na+].[I-]>CC(C)=O>[C:1]([O:5][C:6]([NH:8][CH:9]([CH:12]=[CH2:13])[C:10]([OH:16])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3,4.5|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred for 3 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess Jones reagent was quenched by addition of i-PrOH
|
Type
|
CUSTOM
|
Details
|
The acetone and i-PrOH were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into saturated aqueous Na2CO3 solution
|
Type
|
EXTRACTION
|
Details
|
Acidification of the aqueous phase to pH 4 with acetic acid followed by extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave Boc-protected vinylglycine (44 mg, 82%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |